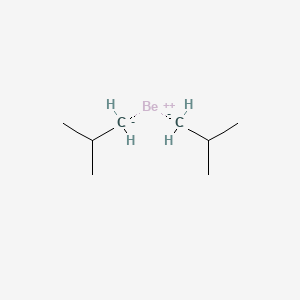![molecular formula C11H13N5O2 B14709446 Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 24129-28-0](/img/structure/B14709446.png)
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group, a hydrazinylidene moiety, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form nitrogen-containing heterocycles, such as pyrazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Reagents such as pentane-2,4-dione and bases like sodium ethoxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of pyrazole derivatives.
Reduction Reactions: Formation of the corresponding amine derivative.
Applications De Recherche Scientifique
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo substitution or reduction reactions. The hydrazinylidene moiety can participate in cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are facilitated by the electronic properties of the substituents and the reaction conditions employed .
Comparaison Avec Des Composés Similaires
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate: Similar structure but with a chloro group instead of an azido group.
Ethyl 2-azido-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
24129-28-0 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-azido-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)10(15-16-12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
Clé InChI |
URLYWJRIVOTBAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)








![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)



